molecular formula C13H9BrN2O B13865647 4-(4-Amino-2-bromophenoxy)benzonitrile

4-(4-Amino-2-bromophenoxy)benzonitrile

Cat. No.: B13865647
M. Wt: 289.13 g/mol
InChI Key: CZGOSEQZTXREFV-UHFFFAOYSA-N
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Description

4-(4-Amino-2-bromophenoxy)benzonitrile is an organic compound with the molecular formula C13H9BrN2O It is a derivative of benzonitrile, characterized by the presence of an amino group and a bromine atom on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-bromophenoxy)benzonitrile typically involves the reaction of 4-amino-2-bromophenol with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-bromophenoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Nitro-2-bromophenoxy)benzonitrile.

    Reduction: Formation of 4-(4-Amino-2-hydroxyphenoxy)benzonitrile.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-(4-Amino-2-bromophenoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-bromophenoxy)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-2-chlorophenoxy)benzonitrile
  • 4-(4-Amino-2-fluorophenoxy)benzonitrile
  • 4-(4-Amino-2-iodophenoxy)benzonitrile

Uniqueness

4-(4-Amino-2-bromophenoxy)benzonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

4-(4-amino-2-bromophenoxy)benzonitrile

InChI

InChI=1S/C13H9BrN2O/c14-12-7-10(16)3-6-13(12)17-11-4-1-9(8-15)2-5-11/h1-7H,16H2

InChI Key

CZGOSEQZTXREFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)N)Br

Origin of Product

United States

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